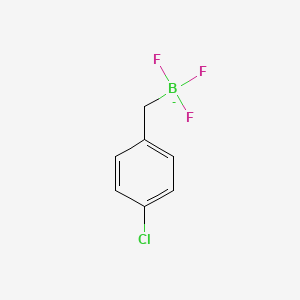
(4-Chlorobenzyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobenzyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chlorobenzyl)trifluoroborate can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl bromide with potassium trifluoroborate in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura cross-coupling, the primary product is a biaryl compound .
Scientific Research Applications
(4-Chlorobenzyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)trifluoroborate in Suzuki–Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Chlorobenzyl)trifluoroborate can be compared with other organoboron compounds such as:
Phenylboronic Acid: Less stable but widely used in Suzuki–Miyaura reactions.
Potassium Phenyltrifluoroborate: Similar stability and reactivity but different substituent groups.
4-Chlorophenylboronic Acid: Similar functional group but different boron reagent.
The uniqueness of this compound lies in its combination of stability, reactivity, and the presence of a chlorobenzyl group, which can impart specific properties to the final product .
Properties
Molecular Formula |
C7H6BClF3- |
|---|---|
Molecular Weight |
193.38 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2/q-1 |
InChI Key |
RNVLKUIFYRHROL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)Cl)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















